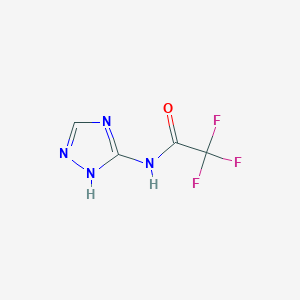![molecular formula C22H21F3N2O3S B1655032 N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide CAS No. 307352-32-5](/img/structure/B1655032.png)
N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide
描述
N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide, also known as GSK2334470, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and metabolism.
作用机制
The mechanism of action of N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide involves the selective inhibition of PKB, which is a key regulator of cell survival, growth, and metabolism. PKB is activated by various growth factors and cytokines, leading to the activation of downstream signaling pathways that promote cell survival and growth. The inhibition of PKB by N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide leads to the induction of apoptosis in cancer cells, as well as the improvement of insulin sensitivity and glucose metabolism in diabetes. Moreover, the neuroprotective effects of N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide are thought to be due to the inhibition of PKB-mediated signaling pathways that contribute to neuronal damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide have been extensively studied in various cellular and animal models. The inhibition of PKB by N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, as well as improve insulin sensitivity and glucose metabolism in diabetes. Moreover, the neuroprotective effects of N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide are thought to be due to the inhibition of PKB-mediated signaling pathways that contribute to neuronal damage and death. However, the exact biochemical and physiological effects of N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide may vary depending on the specific disease or condition being studied.
实验室实验的优点和局限性
The advantages of using N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide in lab experiments include its high potency and selectivity for PKB inhibition, as well as its well-established synthesis method and extensive characterization. However, the limitations of using N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide in lab experiments include its potential off-target effects and the need for careful dosing and administration to avoid toxicity.
未来方向
There are several future directions for the study of N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide, including the development of more potent and selective PKB inhibitors, the investigation of its therapeutic potential in other diseases, and the exploration of its potential as a combination therapy with other drugs. Moreover, the use of N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide in animal models of disease may provide valuable insights into its biochemical and physiological effects, as well as its potential therapeutic applications.
科学研究应用
N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. The selective inhibition of PKB by N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In addition, N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes. Moreover, N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of neurological disorders, making it a potential treatment for conditions such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-21(2,3)15-10-12-16(13-11-15)30-20-18(8-6-14-26-20)27-31(28,29)19-9-5-4-7-17(19)22(23,24)25/h4-14,27H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZWOTQKFAOCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369506 | |
| Record name | N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
307352-32-5 | |
| Record name | N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



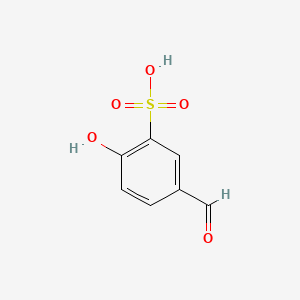
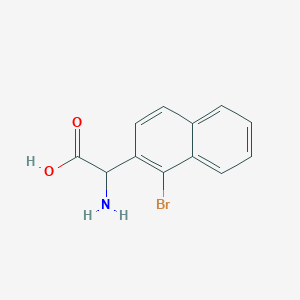
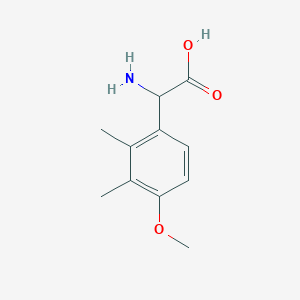
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B1654958.png)

![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
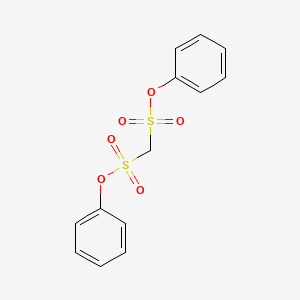
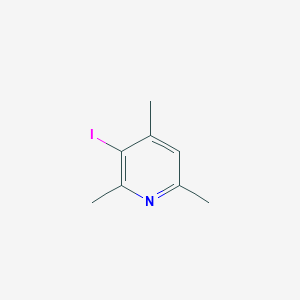

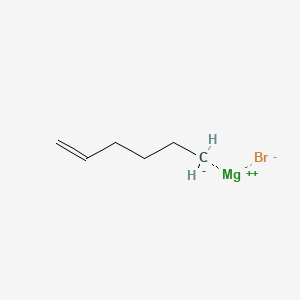
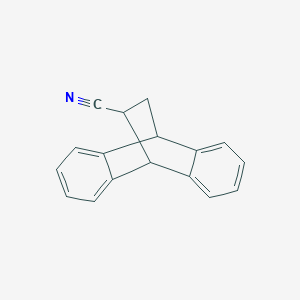
![Benzenamine, N,N-diethyl-4-[(4-methoxyphenyl)azo]-](/img/structure/B1654971.png)
